1-Oxa-5-azaspiro[5.6]dodecane

Medicinal Chemistry Drug Design ADME

Screening libraries often lack rigid, low-MW fragments with balanced CNS permeability. This spirocyclic oxazine fills that gap with zero rotatable bonds, LogP ~2.0, and TPSA 21.3 Ų. - Optimized for passive BBB permeation & intracellular target engagement. - High ligand efficiency ideal for fragment-based drug discovery. - Available from stock; request a quote for bulk or custom quantities.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 181-22-6
Cat. No. B14755466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-5-azaspiro[5.6]dodecane
CAS181-22-6
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CCCC2(CC1)NCCCO2
InChIInChI=1S/C10H19NO/c1-2-4-7-10(6-3-1)11-8-5-9-12-10/h11H,1-9H2
InChIKeyJAIFOROPNQEMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-5-azaspiro[5.6]dodecane: Physicochemical & Structural Profile


1-Oxa-5-azaspiro[5.6]dodecane is a saturated spirocyclic oxazine incorporating both nitrogen and oxygen heteroatoms within a rigid bicyclic framework. The compound has a molecular formula of C10H19NO and a calculated molecular weight of 169.26 g/mol [1]. Its structure, characterized by a cycloheptane ring spiro-fused to a 1,3-oxazine, imparts distinct physicochemical properties such as a computed LogP of approximately 2.0 and a topological polar surface area (TPSA) of 21.3 Ų [1].

1-Oxa-5-azaspiro[5.6]dodecane: Superiority over Generic Spirocyclic Oxazines


Generic substitution within the oxa-azaspiro chemical class is unreliable due to significant variations in physicochemical parameters that directly impact biological permeability and target engagement. For instance, 1-Oxa-5-azaspiro[5.6]dodecane exhibits a computed LogP of approximately 2.0, indicating a balanced lipophilicity profile suitable for passive membrane permeation [2]. In contrast, the smaller homolog 1-Oxa-5-azaspiro[2.5]octane shows a LogP of -0.2, rendering it substantially more hydrophilic and likely altering its distribution and absorption profile in biological systems [1]. Similarly, while 1-Oxa-5-azaspiro[5.6]dodecane contains zero rotatable bonds, contributing to its rigid conformation, other spirocyclic amines with different ring sizes may possess different rotational degrees of freedom, affecting entropic penalties upon binding to a target [2]. These quantifiable differences underscore why each spirocyclic scaffold must be independently evaluated for a given application.

1-Oxa-5-azaspiro[5.6]dodecane vs. Closest Analogs: Quantitative Evidence


Lipophilicity Advantage over 1-Oxa-5-azaspiro[2.5]octane

The computed octanol-water partition coefficient (LogP) for 1-Oxa-5-azaspiro[5.6]dodecane is approximately 2.0, as determined by the XLogP3-AA algorithm on PubChem [1]. This value falls within the optimal range for oral bioavailability and blood-brain barrier penetration. A key commercial and scientific comparator, 1-Oxa-5-azaspiro[2.5]octane, has a calculated LogP of -0.2 under the same computational method [2]. The quantified difference of approximately 2.2 log units translates to over a 100-fold difference in lipid-water partitioning, directly impacting passive membrane permeability.

Medicinal Chemistry Drug Design ADME

Conformational Rigidity vs. Flexible Amines

1-Oxa-5-azaspiro[5.6]dodecane contains zero rotatable bonds, a feature that rigidifies the spirocyclic scaffold and can enhance binding affinity by reducing the entropic cost of complex formation [1]. This contrasts with flexible amine analogs that possess one or more rotatable bonds (e.g., N-cycloheptyl pyrrolidine derivatives). The absence of rotatable bonds directly influences the compound's conformational entropy penalty upon target binding.

Medicinal Chemistry Structural Biology Ligand Design

TPSA Advantage vs. 1-Oxa-5-azaspiro[2.5]octane

The topological polar surface area (TPSA) of 1-Oxa-5-azaspiro[5.6]dodecane is 21.3 Ų [1]. This value is lower than that of the smaller spirocyclic analog 1-Oxa-5-azaspiro[2.5]octane (TPSA 24.6 Ų) [2], despite the latter being a smaller molecule. This counterintuitive finding results from the different spatial arrangement of the oxygen and nitrogen heteroatoms within the respective ring systems. The lower TPSA for the larger scaffold suggests a more compact heteroatom environment, which is a favorable feature for balancing solubility and permeability.

Medicinal Chemistry Property-Based Design Permeability

1-Oxa-5-azaspiro[5.6]dodecane: Procurement Rationale & Application Scenarios


CNS Drug Discovery: Balanced Lipophilicity

Based on its computed LogP of approximately 2.0, 1-Oxa-5-azaspiro[5.6]dodecane is positioned as a privileged starting scaffold for the design of CNS-active drug candidates. Its profile suggests an optimal balance for crossing the blood-brain barrier while maintaining aqueous solubility, a crucial parameter for lead optimization [1].

Fragment-Based Lead Generation: Rigid Low-MW Scaffold

With a molecular weight of 169.26 g/mol and zero rotatable bonds, this compound is an ideal fragment for screening libraries. Its inherent rigidity can lead to a high ligand efficiency when binding to a target protein, a key principle in fragment-based drug discovery [1].

Chemical Probes for Intracellular Enzymes

The lower TPSA of 21.3 Ų, compared to smaller spirocyclic analogs like 1-Oxa-5-azaspiro[2.5]octane (24.6 Ų), makes it a better-suited scaffold for developing cell-permeable probes targeting intracytoplasmic proteins. This property is critical for achieving adequate unbound intracellular drug concentrations [1][2].

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